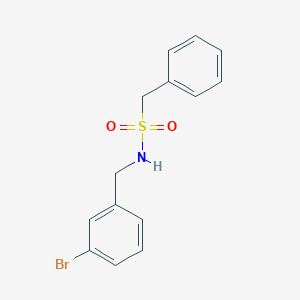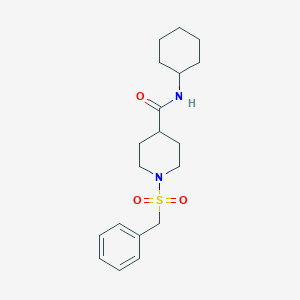
N-(3-BROMOBENZYL)(PHENYL)METHANESULFONAMIDE
Vue d'ensemble
Description
N-(3-BROMOBENZYL)(PHENYL)METHANESULFONAMIDE is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOBENZYL)(PHENYL)METHANESULFONAMIDE typically involves the reaction of 3-bromobenzyl chloride with phenylmethanesulfonamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-BROMOBENZYL)(PHENYL)METHANESULFONAMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like boronic acids are common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
N-(3-BROMOBENZYL)(PHENYL)METHANESULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-BROMOBENZYL)(PHENYL)METHANESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their function. The bromine atom can participate in halogen bonding, further influencing molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylmethanesulfonamide: Lacks the bromine atom, making it less reactive in substitution reactions.
N-(3-Bromophenyl)methanesulfonamide: Similar structure but different substitution pattern, leading to different reactivity and applications.
N-(3-Bromobenzyl)-N-methylmethanesulfonamide:
Uniqueness
N-(3-BROMOBENZYL)(PHENYL)METHANESULFONAMIDE is unique due to the presence of both the bromine atom and the phenyl group, which confer specific reactivity and interaction capabilities. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c15-14-8-4-7-13(9-14)10-16-19(17,18)11-12-5-2-1-3-6-12/h1-9,16H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXOMHZGUJODPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-METHOXYPHENYL)-5,7-DIMETHYL-3-[(3-METHYLPHENYL)METHYL]-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4784532.png)
![2-[4-(benzylsulfamoyl)-2-chlorophenoxy]-N-cyclopropylacetamide](/img/structure/B4784540.png)
![6-(4-Hydroxyphenyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B4784574.png)
![2,4-dimethoxy-N'-{4-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4784575.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-4-methylbenzamide](/img/structure/B4784580.png)
![(4-fluorobenzyl)methyl{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B4784587.png)
![{1-[(3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}[4-(4-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B4784593.png)
![17-{(E)-2-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]HYDRAZONO}-13-METHYL-7,8,9,11,12,13,14,15,16,17-DECAHYDRO-6H-CYCLOPENTA[A]PHENANTHREN-3-OL](/img/structure/B4784603.png)
![ETHYL 5-CARBAMOYL-4-METHYL-2-[2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B4784608.png)
![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4784616.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4784625.png)
![4-({[(4-methoxyphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4784629.png)
![methyl 2-[({[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4784632.png)
